3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C20H15FO3 It is a derivative of biphenyl, featuring a benzyloxy group at the 3’ position, a fluorine atom at the 2 position, and a carboxylic acid group at the 4 position
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can subsequently alter its interaction with its targets .
Biochemical Pathways
It is known that benzylic compounds can influence a variety of biochemical pathways due to their potential to interact with various enzymes and receptors .
Pharmacokinetics
The benzylic position in the compound structure is known to enhance reactivity, which could potentially influence its pharmacokinetic properties .
Result of Action
The reactions that benzylic compounds undergo, such as free radical bromination, nucleophilic substitution, and oxidation, can lead to various molecular and cellular effects .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the reactions that benzylic compounds undergo and thus their efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps:
Suzuki Coupling Reaction: This reaction involves the coupling of 2-benzyloxy-1-bromo-3-nitrobenzene with 3-carboxyphenylboronic acid to form 3’-nitro-2’-benzyloxy-[1,1’-biphenyl]-3-carboxylic acid.
Hydrogenation and Debenzylation: The nitro group is reduced, and the benzyloxy group is removed under catalytic hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of readily available raw materials and efficient reaction conditions ensures high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Benzoic acids.
Reduction: Corresponding reduced biphenyl derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies involving enzyme interactions and molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both a fluorine atom and a benzyloxy group on the biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
3-fluoro-4-(3-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)9-10-18(19)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUFTTSUDFBEAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692223 |
Source
|
Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-21-3 |
Source
|
Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.